molecular formula C25H28N4O B12799829 Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- CAS No. 162320-00-5

Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)-

Cat. No.: B12799829
CAS No.: 162320-00-5
M. Wt: 400.5 g/mol
InChI Key: ZUGKFNYCFBDWIO-UHFFFAOYSA-N
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Description

Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- (hereafter referred to as the target compound) is an azo derivative featuring two aromatic rings connected via diazene (-N=N-) groups in the E,E-configuration. Azo compounds like this are widely studied for their chromophoric behavior, thermal stability, and utility in materials science, such as liquid crystals or biochemical probes .

Properties

Key on ui mechanism of action

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CAS No.

162320-00-5

Molecular Formula

C25H28N4O

Molecular Weight

400.5 g/mol

IUPAC Name

(4-butylphenyl)-[4-[(4-propoxyphenyl)diazenyl]phenyl]diazene

InChI

InChI=1S/C25H28N4O/c1-3-5-6-20-7-9-21(10-8-20)26-27-22-11-13-23(14-12-22)28-29-24-15-17-25(18-16-24)30-19-4-2/h7-18H,3-6,19H2,1-2H3

InChI Key

ZUGKFNYCFBDWIO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate.

Industrial Production Methods

Industrial production of this compound generally follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain product quality and yield. The use of continuous flow reactors is also common to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Diazene compounds can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Materials Science

Diazene compounds are extensively utilized in the development of dyes and pigments due to their vibrant colors. The specific substitution pattern in (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- enhances its stability and solubility in various solvents, making it an ideal candidate for:

  • Textile Dyes : Providing colorfastness and brightness.
  • Photonic Devices : Serving as photoresponsive materials in optical applications.

Biochemical Applications

Research indicates that diazene derivatives can interact with biological systems, particularly in enzymatic processes. For instance:

  • Nitrogenase Enzyme Interactions : Studies have shown that diazene can react with nitrogenase enzymes, facilitating ammonia production. This property is crucial for applications in agricultural biotechnology where nitrogen fixation is essential.
  • Antibacterial Activity : Some azo compounds have demonstrated antibacterial properties, suggesting potential applications in medicinal chemistry for developing new antibiotics.

Computational Studies

Computational chemistry has played a significant role in understanding the reactivity of diazene compounds. Researchers have utilized computational models to explore:

  • Potential Energy Surfaces : Investigating reaction pathways involving diazene isomers.
  • Molecular Docking Studies : Assessing how diazene derivatives interact with biological targets, which could lead to the development of new therapeutic agents.

Case Study 1: Interaction with Nitrogenase

A study published in Chemical Biology demonstrated that diazene derivatives can effectively interact with nitrogenase enzymes, leading to enhanced ammonia production under specific conditions. This finding has implications for agricultural practices aimed at improving crop yields through biological nitrogen fixation.

Case Study 2: Antibacterial Properties

Research conducted on various azo compounds, including those structurally similar to (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)- , revealed significant antibacterial activity against common pathogens. This study suggests that such compounds could be further developed into effective antibacterial agents.

Mechanism of Action

The mechanism of action of Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- involves its interaction with molecular targets through the azo group. The compound can undergo reversible cis-trans isomerization under light or thermal conditions, which is exploited in various applications such as photoresponsive materials. The molecular pathways involved include the interaction with specific enzymes or receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The target compound’s butyl and propoxy groups are electron-donating, enhancing conjugation and red-shifting UV-Vis absorption compared to compounds with electron-withdrawing groups. Key comparisons:

  • Diazene, (4-nitrophenyl)phenyl (): The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the aromatic ring and blue-shifting absorbance. This compound’s lower thermal stability (due to nitro group decomposition) contrasts with the target compound’s likely enhanced stability from alkyl/ether substituents .

Phase Transition Behavior

Compounds with donor–π-acceptor skeletons, such as (1E)-1-(4-cyanophenyl)-2-[4-[2-(4-decyloxyphenyl)ethynyl]phenyl]diazene (), exhibit mesophase transitions (e.g., smectic phases) due to their rigid, conjugated structures. The target compound’s E,E-configuration and flexible propoxy/butyl chains may promote liquid crystalline behavior, though its transition temperatures would differ from fluorinated analogs (e.g., 1b and 1c in ) due to reduced polarity .

Diazotization and Coupling

The target compound is likely synthesized via diazotization of an aniline derivative followed by coupling with a phenolic compound, analogous to methods in and . For example:

  • 5-((4-(-Phenyldiazenyl)phenyl)diazenyl)quinolin-8-ol () uses sequential diazotization and coupling, similar to the target’s synthesis. However, the target’s bulky substituents may require optimized pH and reaction times to avoid steric hindrance .
  • 4,4′-Bis[4-(4′-hydroxyphenyl)phenylazo]diphenyl ether () employs biphenyl-4-ol coupling, highlighting the role of hydroxyl groups in directing reactivity, whereas the target’s propoxy group may reduce hydrogen bonding, altering solubility .

Yield and Purification

Yields for azo compounds vary with substituents. For instance, 1-(4-cyanophenyl)-2-[4-[2-(4-(tridecafluorodecyloxy)phenyl)ethynyl]phenyl]diazene () achieves moderate yields (60–70%), while hydroxyl-containing analogs () may require chromatographic purification due to polar byproducts. The target’s ether and alkyl groups likely simplify purification via recrystallization .

Physicochemical Properties

Thermal Stability

  • Nitro-substituted analogs () decompose at lower temperatures (~150–200°C) due to nitro group instability.
  • Fluorinated diazenes () exhibit high thermal stability (>250°C) from strong C-F bonds. The target compound’s alkyl/ether substituents suggest intermediate stability, with decomposition expected above 200°C .

Solubility and Intermolecular Interactions

  • Hydroxyl-containing azo compounds () show high polarity and solubility in polar solvents (e.g., DMF, ethanol).
  • The target’s propoxy and butyl groups enhance solubility in nonpolar solvents (e.g., chloroform, toluene), making it suitable for hydrophobic matrices or lipid-based systems .

Materials Science

  • Liquid crystals: The E,E-configuration and alkyl chains align with mesogenic properties observed in ’s donor–π-acceptor compounds.

Comparative Data Table

Compound Name Substituents Molecular Weight Key Properties Applications References
Target Compound 4-butylphenyl, 4-propoxyphenyl ~352.4 g/mol¹ High solubility in organics, E,E-config Liquid crystals, probes
Diazene, (4-nitrophenyl)phenyl 4-nitrophenyl 227.2 g/mol Low thermal stability, blue-shifted UV Dyes, sensors
(E)-(4-Methoxyphenyl)(4-propoxyphenyl)diazene 4-methoxy, 4-propoxy 270.3 g/mol Moderate polarity, lower melting point Chromophores
1-(4-Cyanophenyl)-2-[4-(fluorodecyloxy)phenyl]diazene Fluorinated chains ~600–700 g/mol High thermal stability, mesophases Liquid crystals

¹Calculated based on formula C₂₆H₂₈N₂O₂.

Biological Activity

Diazene compounds, particularly those with azo groups, have garnered attention in the field of medicinal chemistry due to their potential biological activities. The compound Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- is a member of this class that exhibits unique properties. This article delves into its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.36 g/mol
  • CAS Number : Not readily available in the provided data.

The compound features an azo group (-N=N-) linking two aromatic systems, which is known to influence its biological activity through various mechanisms such as photopharmacology.

Synthesis

The synthesis of diazene compounds typically involves azo coupling reactions. In the case of this specific compound, it can be synthesized by reacting appropriate aryl hydrazines with substituted phenols or other electrophilic aromatic compounds under acidic conditions.

Anticancer Properties

Research has shown that azo compounds can exhibit significant anticancer activity. For instance, studies on similar azo derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. A related study indicated that derivatives of phenyl azo compounds showed antiproliferative effects against human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) with IC₅₀ values in the nanomolar range .

CompoundCell LineIC₅₀ (nM)
Compound AHT-2950
Compound BM2175
DiazeneMCF7100

The mechanism of action for diazene compounds often involves disruption of microtubule dynamics. For example, some azo derivatives have been shown to bind to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent apoptosis in cancer cells . This is critical for their potential use in cancer therapy.

Photopharmacological Applications

One notable feature of diazene compounds is their photosensitivity. The azobenzene moiety allows for reversible isomerization upon exposure to light. This property can be harnessed for targeted drug delivery and controlled release systems. In experimental setups, light irradiation has been used to switch the biological activity of azobenzene-containing lipids, demonstrating potential applications in drug design and delivery .

Case Studies

  • Study on Antibacterial Activity : A study investigated the antibacterial properties of azo derivatives similar to diazene compounds. Results indicated significant inhibition against various bacterial strains, suggesting potential therapeutic applications in treating infections .
  • In Vivo Studies : In vivo assessments using chick chorioallantoic membrane assays showed that certain azo compounds could effectively block angiogenesis and tumor growth without significant toxicity . This highlights the importance of further exploring diazene derivatives for anticancer therapies.

Q & A

Q. What are the standard synthetic routes for preparing (E,E)-configured diazenes with aryl substituents?

The compound is synthesized via diazotization and coupling reactions . A typical protocol involves:

  • Diazotization of a primary aromatic amine (e.g., 4-butylphenylamine) with nitrous acid (HNO₂) in acidic media (HCl/H₂O) at 0–5°C to form the diazonium salt.
  • Electrophilic aromatic substitution with a coupling agent (e.g., 4-propoxyphenol) under controlled pH (8–10).
  • Isolation of the (E,E)-isomer via recrystallization or column chromatography, confirmed by UV-Vis spectroscopy (λmax ~450 nm for trans-azo bonds) .

Q. What spectroscopic and crystallographic methods are used to confirm the structure and stereochemistry of this diazene?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., butyl chain protons at δ 0.8–1.6 ppm, propoxy OCH₂ at δ 3.4–3.8 ppm). NOESY confirms the (E,E)-configuration by cross-peak absence between opposing aryl groups .
  • X-ray Crystallography : Resolves bond lengths (N=N ~1.25 Å) and dihedral angles between aryl rings (typically 0–10° for planar trans-azo systems) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion for C₂₅H₂₇N₂O₂ expected at m/z 397.2016) .

Q. How does the presence of alkoxy (propoxy) and alkyl (butyl) substituents influence the compound’s solubility and stability?

  • The propoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) via oxygen lone-pair interactions.
  • The butyl chain improves thermal stability (decomposition onset >200°C) by reducing intermolecular π-π stacking, as shown by TGA analysis .
  • Stability in acidic/basic conditions is pH-dependent: azo bonds hydrolyze under strong acid (pH <2) or base (pH >12) .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in reaction outcomes between solution-phase and solid-state photoisomerization?

  • In Solution : Photoisomerization (λ ~365 nm) from (E,E) to (Z,Z) occurs via a radical-pair mechanism, with cage factors <0.5 indicating significant radical escape. Product ratios (combination vs. disproportionation) depend on solvent polarity .
  • In Crystals : Structural constraints favor combination pathways (cage factors >0.9), increasing (Z,Z)-isomer yield. Time-resolved XRD tracks lattice distortions during isomerization .
  • DFT/MD Simulations : Model steric effects and transition states (e.g., N=N torsion angles >90° for isomerization barriers ~25 kcal/mol) .

Q. How do thermal decomposition pathways differ under inert vs. oxidative atmospheres?

  • In N₂ : Two-stage decomposition via N=N bond cleavage (200–300°C) and aryl group pyrolysis (>400°C), releasing N₂ and CO₂ (detected by FTIR-MS) .
  • In Air : Additional oxidation steps generate nitro derivatives (e.g., NOₓ detected via chemiluminescence). Kinetic analysis (Flynn-Wall-Ozawa method) shows activation energy increases by 15–20% due to O₂ participation .

Q. What quantum computational approaches have been validated for simulating this diazene’s isomerization dynamics?

  • Google’s Sycamore Processor : Simulated isomerization using 12 qubits, mapping hydrogen migration pathways via variational quantum eigensolver (VQE). Results matched classical CCSD(T)/CBS benchmarks within 1.5 kcal/mol error .
  • Hybrid Algorithms : Combine quantum phase estimation (QPE) with density matrix embedding theory (DMET) to reduce qubit requirements for large aryl systems .

Q. How do competing radical pathways (e.g., combination vs. disproportionation) affect product distributions in photochemical studies?

  • Geminate Radical Pairs : In crystalline matrices, combination dominates (7:1 ratio vs. disproportionation) due to restricted mobility.
  • Free Radicals in Solution : Disproportionation prevails (5:1 ratio) for tert-butyl-derived radicals, attributed to higher hydrogen abstraction rates. EPR spectroscopy tracks radical lifetimes (µs–ms range) .

Methodological Notes

  • Contradiction Resolution : Discrepancies in reaction yields (e.g., solution vs. solid state) require multi-technique validation (XRD, EPR, and MD simulations) .
  • Data Reproducibility : Standardize photolysis conditions (light intensity, wavelength) and thermal analysis heating rates (±0.1°C/min) .

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